molecular formula C8H10O2 B093181 1,3-Dimethoxybenzene CAS No. 151-10-0

1,3-Dimethoxybenzene

Cat. No. B093181
CAS RN: 151-10-0
M. Wt: 138.16 g/mol
InChI Key: DPZNOMCNRMUKPS-UHFFFAOYSA-N
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Description

1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . It is one of three isomers of dimethoxybenzene . It has been used in the synthesis of novel oxathiane spiroketal donors .


Synthesis Analysis

1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene .


Molecular Structure Analysis

The molecular structure and conformational properties of 1,3-dimethoxybenzene have been studied by gas-phase electron diffraction (GED) and quantum chemical calculations .


Chemical Reactions Analysis

1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene . A new methodology for photo-induced trifluoromethylation reaction of 1,3-dimethoxybenzene by using pulsed light irradiation has been developed .


Physical And Chemical Properties Analysis

1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . Its molecular weight is 138.1638 . It is one of three isomers of dimethoxybenzene .

Scientific Research Applications

  • Electrosynthesis and Characterization : Poly(1,3-dimethoxybenzene) was synthesized through electrochemical oxidation, demonstrating potential in materials science for developing polymers with specific electrical properties (Martínez et al., 1998).

  • Molecular Structure Analysis : Gas-phase electron diffraction and quantum chemical calculations revealed the molecular structure and conformational properties of 1,3-dimethoxybenzene, contributing to understanding its chemical behavior (Dorofeeva et al., 2010).

  • Identification in Port Wine : 1,3-Dimethoxybenzene was identified as a new volatile component of port wine, indicating its role in the sensory attributes of beverages (Rogerson et al., 2002).

  • Electrochemical Oxidation Studies : Research on the electrochemical oxidation of 1,3-dimethoxybenzene on platinum electrodes contributes to the understanding of electrooxidative polymerizations and film formation on electrodes (Martínez et al., 2004).

  • Use in Non-aqueous Redox Flow Batteries : A study on 1,4-Dimethoxybenzene derivatives, closely related to 1,3-dimethoxybenzene, highlighted their utility as catholyte materials in non-aqueous redox flow batteries (Zhang et al., 2017).

  • Photoprotonation Studies : Laser flash photolysis studies of 1,3-dimethoxybenzene in specific solvents provided insights into its photoprotonation behaviors, relevant in photochemistry (Mathivanan et al., 1992).

  • Organometallic Chemistry : A study on the D-H exchange of aromatic protons of 1,3-dimethoxybenzene with HCo(CO)4 highlights its potential applications in organometallic chemistry (Nalesnik & Orchin, 1981).

  • Electronic Excitation Studies : Research on the structural changes upon electronic excitation in 1,3-dimethoxybenzene contributes to our understanding of its photophysical properties (Henrichs et al., 2021).

  • Chemical Reactions with Zeolites : The acetylation of 1,3-dimethoxybenzene with acetic anhydride in the presence of acidic zeolites was studied, contributing to the field of catalysis and organic synthesis (Moreau et al., 2000).

  • Antioxidant Activities : Synthesis and antioxidant activities of phenol derivatives from 1,3-dimethoxybenzene were investigated, showing its potential in pharmacology and biochemistry (Artunç et al., 2020).

Safety And Hazards

1,3-Dimethoxybenzene is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

1,3-dimethoxybenzene
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InChI

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZNOMCNRMUKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID2047060
Record name 1,3-Dimethoxybenzene
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Molecular Weight

138.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma
Record name 1,3-Dimethoxybenzene
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Record name 1,3-Dimethoxybenzene
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Record name m-Dimethoxybenzene
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Boiling Point

85.00 to 87.00 °C. @ 7.00 mm Hg
Record name 1,3-Dimethoxybenzene
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Solubility

Slightly soluble in water, soluble (in ethanol)
Record name m-Dimethoxybenzene
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Density

1.053-1.057
Record name m-Dimethoxybenzene
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Vapor Pressure

0.52 [mmHg]
Record name 1,3-Dimethoxybenzene
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Product Name

1,3-Dimethoxybenzene

CAS RN

151-10-0
Record name 1,3-Dimethoxybenzene
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Record name 1,3-Dimethoxybenzene
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Record name Benzene, 1,3-dimethoxy-
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Record name 1,3-Dimethoxybenzene
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Record name 1,3-DIMETHOXYBENZENE
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Record name 1,3-Dimethoxybenzene
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Melting Point

-52 °C
Record name 1,3-Dimethoxybenzene
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Synthesis routes and methods I

Procedure details

To a room temperature solution of 0.24 moles DMR in 55 ml hexane is added dropwise over a 45 minute period a solution of 0.2 mole of the complex solution of Example 1. After stirring 18 hours, the resulting yellow to orange colored mixture of DMPL is slowly drained into a slurry of 80 ml hexane, 70 ml toluene, and approximately 600 g dry ice (large excess of CO2). The carbonylation is continued at approximately -50° C. or 12 hours, then gradually allowed to warm to room temperature. The tan colored mixture of lithium 2,6-dimethoxybenzoate is slowly quenched by pouring into 400 ml of tap water. The resulting mixture is stirred with a magnetic stirrer for 30 minutes. The pale yellow aqueous layer is separated and decolorized with 1 g activated charcoal. The nearly colorless solution is acidified (Ph~1) with 6 N HCl to cause precipitation of DMBA. The crystalline product is filtered and dried. Then the melting point is determined followed by calculation of percent yield based on moles of the complex of Example 1 used. Analysis of the yield of 2,6-dimethoxyphenyllithium resulting from the metalation step is determined by proton NMR. Using this method, a sample of the mixture resulting from the reaction of complex metalating agent and 1,3-dimethoxybenzene is quenched with deuterium oxide. The proton NMR spectrum reveals greater than 95%±5% deuterium incorporation.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
complex
Quantity
0.2 mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

86.3 mg (0.50 mmol) of 1-chloro-3,5-dimethoxybenzene (36), 45 μL (2.5 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 30 minutes at 1,100 rpm. After the lapse of 30 minutes, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 36.6 mg (0.265 mmol) of 1,3-dimethoxybenzene (37). The yield was 53%. The reaction is expressed by the following scheme.
Quantity
86.3 mg
Type
reactant
Reaction Step One
Name
Quantity
45 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

An aqueous phase consisting of resorcinol (2.20 g, 20 millimoles, Lancaster, 99%), tetrabutyl-ammonium bromide (1.30 g, 50% w/w solution in water, 2 millimoles, Sachem 821 East Woodward, Austin, Tex. 78704), sodium hydroxide (5.01 g, 50% w/w solution in water, 60 millimoles, Aldrich), and water (248.83 g) was treated with a mixture of dimethyl sulfate (12.63 g, 100 millimoles, Aldrich, 99+%) and 3-methylanisole (GC standard, 0.750 g, 6 millimoles, Aldrich, 99%). The excess molar concentration of sodium hydroxide was 0.5. The organic phase:aqueous phase weight ratio was 1:18. The two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) at room temperature (25° C.). Aliquots were taken after 0, 1, 3, 5, 8, 12, and 18 minutes after the addition of the alkylating agent. When aliquots were taken the pH of the reaction mixture was checked to determine if the hydrolysis of dimethyl sulfate caused the system to become acidic. After 5 minutes of the reaction, the pH became acidic and the reaction mixture was treated with an additional amount of sodium hydroxide solution (3.50 g, 50 w/w solution in water). Aliquots were briefly centrifuged, the phases were separated and the organic phase was injected into the GC column. The yield of 1,3-dimethoxybenzene based on the limiting reactant (resorcinol) was 47% after 12 minutes of reaction.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
12.63 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
248.83 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethoxybenzene
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1,3-Dimethoxybenzene
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1,3-Dimethoxybenzene
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1,3-Dimethoxybenzene
Reactant of Route 5
1,3-Dimethoxybenzene
Reactant of Route 6
1,3-Dimethoxybenzene

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